Product packaging for Ethyl 3-phenylpropionate(Cat. No.:CAS No. 2021-28-5)

Ethyl 3-phenylpropionate

Cat. No.: B043296
CAS No.: 2021-28-5
M. Wt: 178.23 g/mol
InChI Key: JAGZUIGGHGTFHO-UHFFFAOYSA-N
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Description

Ethyl 3-phenylpropionate is a high-purity aromatic ester of significant value in chemical and biological research. Its primary applications leverage its role as a versatile flavor and fragrance compound, serving as a key reference standard and building block in the synthesis of more complex molecules. In organic chemistry, it acts as a crucial intermediate for producing pharmaceuticals, agrochemicals, and fine chemicals, where its ester group can be hydrolyzed or transesterified. The compound is also studied for its potential as a precursor or analog in the development of compounds with biological activity. The mechanism of action for this compound in research contexts often involves its interaction with biological systems as a volatile organic compound; it is investigated for its binding affinity to olfactory receptors and its role in chemosensory signal transduction pathways. Researchers utilize this compound to understand structure-odor relationships and to develop new synthetic methodologies for esterification and carbon-chain elongation. Supplied with detailed analytical data (including GC-MS and NMR spectroscopy) to ensure batch-to-batch consistency and support rigorous experimental reproducibility. This product is intended For Research Use Only and is not suitable for human consumption, diagnostic, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B043296 Ethyl 3-phenylpropionate CAS No. 2021-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenylpropanoate
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InChI

InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
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InChI Key

JAGZUIGGHGTFHO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1
Source PubChem
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Molecular Formula

C11H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID9047095
Record name Ethyl 3-phenylpropionate
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Molecular Weight

178.23 g/mol
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Physical Description

Colourless, somewhat oily liquid, sweet, fruity, honey-like odour
Record name Ethyl 3-phenylpropionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

247.00 to 249.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-phenylpropanoate
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Solubility

0.22 mg/mL at 25 °C, insoluble in water; soluble in oils, miscible (in ethanol)
Record name Ethyl 3-phenylpropanoate
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Record name Ethyl 3-phenylpropionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.009-1.017
Record name Ethyl 3-phenylpropionate
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CAS No.

2021-28-5
Record name Ethyl 3-phenylpropanoate
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Record name Ethyl 3-phenylpropionate
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Record name ETHYL 3-PHENYLPROPIONATE
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Synthetic Methodologies for Ethyl 3 Phenylpropionate and Its Derivatives

Classical and Contemporary Organic Synthesis Pathways

Traditional organic synthesis offers robust and well-established methods for the production of ethyl 3-phenylpropionate (B1229125). These methods primarily include direct esterification of the corresponding carboxylic acid and hydrogenation of an unsaturated precursor.

The most direct and common method for synthesizing ethyl 3-phenylpropionate is the Fischer-Speier esterification. organic-chemistry.org This reaction involves the acid-catalyzed condensation of 3-phenylpropionic acid (hydrocinnamic acid) with ethanol (B145695). operachem.com The reaction is an equilibrium process, and to achieve high yields, strategies are employed to shift the equilibrium toward the product side. masterorganicchemistry.comtamu.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the ethanol molecule. rsc.orgcerritos.edu A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the final ester product. masterorganicchemistry.comcerritos.edu

To maximize the yield, a large excess of the alcohol (ethanol) is typically used, which acts as both a reactant and the solvent. tamu.edu Alternatively, the water produced during the reaction can be removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

CatalystReactantsKey Reaction ConditionsTypical Yield
Sulfuric Acid (H₂SO₄)3-Phenylpropionic Acid, Excess EthanolReflux temperatureHigh
p-Toluenesulfonic Acid (p-TsOH)3-Phenylpropionic Acid, EthanolReflux in a non-polar solvent (e.g., toluene) with a Dean-Stark trap to remove waterHigh
Solid Acid Catalysts (e.g., Graphene Oxide)3-Phenylpropionic Acid, EthanolHeterogeneous catalysis, allowing for easier catalyst recovery and reuseGood to High

An alternative and widely used pathway to this compound is through the catalytic hydrogenation of ethyl cinnamate (B1238496). chemicalbook.com This method involves the reduction of the carbon-carbon double bond in the α,β-unsaturated ester precursor. This approach is particularly useful as ethyl cinnamate is readily available.

Various heterogeneous catalysts are effective for this transformation. Raney nickel is a common choice, known for its high activity and cost-effectiveness. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in an alcohol solvent under a hydrogen atmosphere. chemicalbook.commdma.ch Raney nickel is an alloy of aluminum and nickel, where the aluminum is leached out to create a porous, high-surface-area nickel catalyst that is "activated" with adsorbed hydrogen. masterorganicchemistry.com

Palladium-based catalysts, such as palladium on carbon (Pd/C), are also highly efficient for the hydrogenation of alkenes and are frequently used for this synthesis. nih.gov These catalysts often provide excellent yields under mild conditions, such as room temperature and atmospheric pressure of hydrogen gas. researchgate.net Continuous flow hydrogenation systems using palladium catalysts have also been developed, demonstrating high activity and catalyst stability over extended periods. nih.gov

CatalystSubstrateHydrogen SourceKey Reaction ConditionsOutcome
Raney NickelEthyl CinnamateH₂ gas or adsorbed H₂Alcohol solvent (e.g., ethanol), room temperature to moderate heatEfficient reduction of the C=C double bond
Palladium on Carbon (Pd/C)Ethyl CinnamateH₂ gasVarious solvents (e.g., ethanol, ethyl acetate), typically mild conditions (room temp, 1 atm H₂)High yield of this compound
Raney CobaltEthyl CinnamateTransfer hydrogenation (e.g., 2-propanol)Refluxing 2-propanolEffective, offers different reactivity compared to Raney Nickel

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign catalytic systems. In the context of esterification, advanced methods have been developed that can achieve high yields under mild conditions. One such method involves the use of fluorosulfonyl fluoride (B91410) (SO₂F₂) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as 1,2-dichloroethane (B1671644) (DCE). This system has been shown to produce this compound from 3-phenylpropionic acid and ethanol in near-quantitative yield (99%) at room temperature after just 5 hours. chemicalbook.com

Furthermore, research into heterogeneous solid acid catalysts is a significant area of advancement. Catalysts such as hafnium(IV) and zirconium(IV) salts have been reported to effectively catalyze direct ester condensation reactions. organic-chemistry.org These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, contributing to greener chemical processes.

Catalytic SystemReaction TypeReactantsConditionsReported Yield
Fluorosulfonyl Fluoride (SO₂F₂) / DIPEAEsterification3-Phenylpropionic Acid, Ethanol1,2-dichloroethane (DCE), 20°C, 5 h99%
Hafnium(IV) or Zirconium(IV) saltsEsterificationCarboxylic Acids, AlcoholsDirect condensationHigh

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. Enzymes, particularly lipases, and whole-cell systems are increasingly being used for the synthesis of esters like this compound.

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are highly versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. nih.govalmacgroup.com The synthesis of this compound and its derivatives can be efficiently achieved using lipases, often in non-aqueous or solvent-free systems to favor the synthesis reaction over hydrolysis. google.comnih.gov

Immobilized lipases are particularly favored as they offer enhanced stability and allow for easy recovery and reuse of the biocatalyst. mdpi.comnih.gov Candida antarctica lipase (B570770) B (CALB), often immobilized on a macroporous resin (e.g., Novozym 435), is one of the most effective and widely used biocatalysts for ester synthesis. researchgate.net Other lipases, from sources such as Pseudomonas cepacia and Rhizomucor miehei, have also demonstrated high efficacy. almacgroup.comnih.gov

These enzymatic reactions can be performed under mild conditions, often at temperatures between 30-60°C. The choice of solvent can significantly impact reaction rates and yields, with hydrophobic organic solvents often being preferred. nih.gov Recent studies have also explored lipase-catalyzed esterifications in aqueous media containing nanomicelles, which can sequester the ester product and prevent its hydrolysis. nsf.gov

Lipase SourceReaction TypeSubstratesKey Reaction ConditionsSelectivity/Outcome
Candida antarctica Lipase B (CALB)Esterification / Transesterification3-Phenylpropionic acid + Ethanol; or an alkyl 3-phenylpropanoate + EthanolOrganic solvent or solvent-free, 30-60°CHigh conversion and selectivity
Pseudomonas cepacia Lipase (PCL)Kinetic Resolution via HydrolysisRacemic ethyl 3-arylalkanoatesAqueous buffer/organic co-solventHigh enantioselectivity for producing chiral acids
Rhizomucor miehei Lipase (RML)Esterification3-Phenylpropionic acid + EthanolAqueous micellar medium (TPGS-750-M), 30°CEffective conversion, avoids product hydrolysis

Whole-cell biocatalysis utilizes intact microbial cells (e.g., bacteria, yeast) as self-contained catalytic systems. nih.gov This approach offers several advantages over using isolated enzymes, including the obviation of costly enzyme purification and the inherent presence of cofactor regeneration systems within the cell. nih.govnih.gov

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available whole-cell biocatalyst for various organic transformations, particularly asymmetric reductions of carbonyl compounds and carbon-carbon double bonds. researchgate.neteurekaselect.com For the synthesis of this compound, yeast cells can be used to reduce the double bond of ethyl cinnamate. The enzymes within the yeast, primarily oxidoreductases, utilize cellular cofactors like NAD(P)H to perform the reduction, often with high enantioselectivity, yielding chiral products. nih.govrsc.org

Metabolic engineering of microorganisms like S. cerevisiae and Escherichia coli is an advanced strategy to create "designer" whole-cell catalysts. nih.gov By introducing genes from other organisms (e.g., plants, other microbes), entire biosynthetic pathways can be constructed within a host cell to produce target molecules, including phenylpropanoids and their ester derivatives, from simple feedstocks like glucose. nih.govoup.com For instance, Pichia pastoris yeast cells displaying CALB on their surface have been developed as a cost-effective whole-cell biocatalyst for flavor ester synthesis in non-aqueous media. researchgate.net

MicroorganismTransformation TypeSubstrateKey Product/AnalogueAdvantages
Saccharomyces cerevisiae (Baker's Yeast)Asymmetric reductionEthyl cinnamate or other α,β-unsaturated esters(Chiral) this compoundInexpensive, readily available, no need for external cofactors
Engineered Pichia pastorisEsterificationVarious acids and alcoholsFlavor estersDisplays lipase on cell surface, good operational stability
Engineered Escherichia coliMulti-step biosynthesisSimple carbon sources (e.g., glucose)Aromatic compounds (e.g., phenylpropanoids)Can create de novo pathways for complex molecules

Kinetic Resolution Techniques for Chiral Ethyl 3-Hydroxy-3-Phenylpropionate (B1262273)

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Ethyl 3-hydroxy-3-phenylpropionate, a key chiral building block, can be efficiently resolved from its racemic mixture using kinetic resolution techniques, particularly through enzyme-catalyzed processes. These methods rely on the differential reaction rate of a chiral catalyst, typically an enzyme, with the two enantiomers of the substrate.

Lipases are the most extensively studied enzymes for the resolution of (±)-ethyl 3-hydroxy-3-phenylpropionate. The process generally involves the selective acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the resulting ester and the unreacted alcohol. For instance, the transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate using lipase PS-C and vinyl acetate (B1210297) as the acylating agent results in (S)-ethyl 3-hydroxy-3-phenylpropionate with 100% enantiomeric excess (e.e.) at a conversion of 55.6%, while the corresponding (R)-ester is also produced with high purity (97.8% e.e.). google.com

The choice of enzyme, acylating agent, and solvent significantly influences the efficiency and selectivity of the resolution. google.com A study comparing various hydrolases found that Pseudomonas cepacia lipase (PCL) provided the best results for the hydrolysis of the secondary ester, ethyl 3-hydroxy-3-phenylpropanoate. doaj.orgscielo.brresearchgate.net At 50% conversion, the remaining (R)-ester was recovered with 98% e.e., and the hydrolyzed (S)-acid was obtained with 93% e.e. scielo.brresearchgate.net Other enzymes like Pig Liver Esterase (PLE) and Candida rugosa lipase (CRL) have also been employed, though sometimes with lower selectivity for this specific substrate. doaj.orgscielo.br

The following table summarizes the findings from various enzymatic kinetic resolution studies of ethyl 3-hydroxy-3-phenylpropionate.

EnzymeMethodAcylating Agent/SolventConversionProduct(s)Enantiomeric Excess (e.e.)
Lipase PS-CTransesterificationVinyl Acetate / t-BME55.6%(S)-alcohol / (R)-ester100% (S)-alcohol, 97.8% (R)-ester google.com
Pseudomonas cepacia Lipase (PCL)HydrolysisPhosphate Buffer (pH 8)50%(R)-ester / (S)-acid98% (R)-ester, 93% (S)-acid scielo.brresearchgate.net
Pseudomonas sp. Lipase (PS-30)HydrolysisPhosphate Buffer (pH 7)39%(R)-ester / (S)-acid98% (R)-ester (after 2 cycles), 93% (S)-acid scielo.brscielo.br
Lipase A (Amano)Hydrolysis of AcetatePhosphate Buffer-(S)-alcohol95% (S)-alcohol scielo.brscielo.br

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of commodity and specialty chemicals to minimize environmental impact. The synthesis of this compound is no exception, with research focusing on reducing hazardous waste, improving atom economy, and utilizing renewable resources.

A significant advancement in the green synthesis of this compound and its precursors involves the reduction or complete elimination of volatile and hazardous organic solvents. One notable approach is the use of solvent-free conditions for enzymatic reactions. For example, the lipase-catalyzed kinetic resolution of ethyl 3-hydroxy-3-phenylpropionate can be performed using only the acylating agent as the reaction medium, completely avoiding the need for an organic solvent. google.com This not only reduces solvent waste but can also enhance reaction rates and simplify product purification.

Another strategy involves designing reactions that are inherently less hazardous. While the Wittig reaction is often cited for its poor atom economy, it can be made significantly greener. A solvent-less Wittig reaction has been developed for the synthesis of ethyl trans-cinnamate, a direct precursor that can be hydrogenated to form this compound. gctlc.orgchemicalbook.com This method eliminates traditional solvents and uses reagents with low toxicity, achieving high yields of 80-85%. gctlc.org Furthermore, multicomponent reactions performed under solvent-free conditions have been developed for synthesizing related structures, showcasing the broad applicability of this green chemistry approach. researchgate.net

The transition from a fossil-based economy to a bio-based one necessitates the use of sustainable and renewable feedstocks for chemical production. The synthesis of this compound can be made more sustainable by sourcing its precursors—3-phenylpropanoic acid and ethanol—from renewable resources. Ethanol is widely produced via the fermentation of biomass. Similarly, the aromatic precursor can be derived from lignin, a major component of lignocellulosic biomass, which is an abundant waste product from the forestry and agricultural industries. idtechex.com

Biocatalysis plays a crucial role in the valorization of such waste streams. adelphi.edumdpi.com Advanced metabolic engineering of microbial strains and the development of microbial consortia are key strategies for efficiently converting diverse renewable feedstocks into value-added chemicals. nih.gov For example, engineered microorganisms can transform components of agricultural residues or industrial by-products into chemical building blocks. nih.gov This approach, known as feedstock upcycling, is a cornerstone of the circular bioeconomy, aiming to transform waste into valuable green chemical intermediates. idtechex.comnih.gov While direct microbial production of this compound from waste is an area of ongoing research, the principles of waste valorization are well-established for producing its fundamental precursors. adelphi.edu

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective routes to complex molecules. This strategy is particularly effective for producing optically active analogues of this compound, which are valuable in drug discovery and development.

A typical chemoenzymatic route involves the chemical synthesis of a racemic intermediate, followed by an enzymatic kinetic resolution to separate the enantiomers, and subsequent chemical modifications to reach the final target molecule. An excellent example is the preparation of the side chain for a novel carbapenem (B1253116) antibiotic, J-114,870. researchgate.net The process begins with the synthesis of a racemic 3-aryl-3-hydroxypropionate derivative. This racemic mixture is then subjected to lipase-catalyzed kinetic hydrolysis, which selectively hydrolyzes one diastereomer, allowing for the separation of the desired optically active 3-aryl-3-hydroxypropionate with high purity (>95% de). researchgate.net This chiral intermediate is then converted to the final antibiotic via further chemical steps.

This strategy has been applied to a range of other analogues. The enzymatic resolution of tertiary β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylbutanoate and ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate, has been successfully demonstrated using enzymes like Pig Liver Esterase (PLE), albeit with varying degrees of selectivity. doaj.orgscielo.brresearchgate.net These resolutions provide access to chiral building blocks that would be difficult to obtain through purely chemical asymmetric synthesis.

The table below presents examples of analogues synthesized or resolved using chemoenzymatic approaches.

Analogue/PrecursorKey Enzymatic StepEnzyme(s) UsedOutcome
Ethyl 3-Aryl-3-hydroxypropionateKinetic Hydrolysis of α-chloroacetoxy ester derivativeLipaseOptically active 3-aryl-3-hydroxypropionate (>95% de) researchgate.net
Ethyl 3-hydroxy-3-phenylbutanoateEnantioselective HydrolysisPig Liver Esterase (PLE)Resolution of tertiary alcohol, though with poor selectivity doaj.orgscielo.br
Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoateEnantioselective HydrolysisPig Liver Esterase (PLE)Resolution of tertiary alcohol, though with poor selectivity doaj.orgscielo.br

Chemical Reactivity and Derivatization Studies of Ethyl 3 Phenylpropionate

Functional Group Transformations and Reaction Mechanisms

Ethyl 3-phenylpropionate (B1229125) is characterized by an ethyl ester functional group and a phenyl ring connected by a propyl chain. Its reactivity is primarily centered around these two features. The ester group can undergo several classical transformations. Hydrolysis, under acidic or basic conditions, cleaves the ester bond to yield 3-phenylpropanoic acid and ethanol (B145695). The reaction with caustic solutions, such as sodium hydroxide, is known as saponification and generates heat. nih.govepa.gov Furthermore, esters can react with alkali metals and hydrides to produce flammable hydrogen. chemicalbook.com

Reduction of the ester moiety using powerful reducing agents like lithium aluminum hydride (LiAlH₄) transforms it into the corresponding primary alcohol, 3-phenyl-1-propanol. epa.gov Transesterification, where the ethyl group is exchanged with other alkyl groups, can be achieved by reacting with different alcohols in the presence of a suitable catalyst. epa.gov

The molecule can also be formed through the hydrogenation of its unsaturated counterpart, ethyl cinnamate (B1238496). This reaction typically involves the use of catalysts like nickel or rhodium to reduce the carbon-carbon double bond, converting ethyl cinnamate into ethyl 3-phenylpropionate. chemicalbook.comnih.gov A continuous-flow hydrogenation process using a heterogeneous catalyst has demonstrated high efficiency, achieving yields up to 99%. frontiersin.org

The phenyl group of this compound undergoes electrophilic aromatic substitution. Because the alkyl substituent is an electron-donating group, it directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. mdpi.com In contrast, the related compound ethyl 3-phenylprop-2-enoate (B8295013) (ethyl cinnamate) directs electrophiles to the meta position due to the electron-withdrawing nature of the conjugated system. mdpi.com

Role as a Precursor in Complex Molecule Synthesis

The structural framework of this compound serves as a valuable starting point for constructing more intricate molecular architectures, particularly in the pharmaceutical field.

Synthesis of Pyrimidine-Based Cyclin-Dependent Kinase Inhibitors

This compound is identified as an intermediate in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs). chemicalbook.comcymitquimica.com CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making CDK inhibitors a significant class of anticancer agents. mercer.edu

The synthesis of the core pyrimidine (B1678525) structure often utilizes a derivative of this compound, specifically the β-keto ester ethyl 3-oxo-3-phenylpropanoate (also known as ethyl benzoylacetate). This compound is a key reactant in the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea). mercer.edunih.govresearchgate.net In a typical synthesis, ethyl 3-oxo-3-phenylpropanoate condenses with an aromatic aldehyde (e.g., benzaldehyde) and urea to form a dihydropyrimidine (B8664642), which is a foundational scaffold for a library of CDK inhibitors. nih.govmdpi.com

The following table outlines a general Biginelli reaction scheme for producing dihydropyrimidine derivatives.

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct TypeReference
BenzaldehydeEthyl 3-oxo-3-phenylpropanoateUrea hydrochlorideDMFEthyl 2-amino-4,6-diphenyl-1,4-dihydropyrimidine-5-carboxylate nih.gov
Aromatic AldehydesEthyl Acetoacetate / Ethyl 3-oxo-3-phenylpropanoateUrea / ThioureaAcid (e.g., HCl) / EthanolDihydropyrimidinones / thiones mercer.eduderpharmachemica.comjmchemsci.com
Various AldehydesEthyl 3-oxo-3-phenylpropanoateHydrazine Hydrate / MalononitrilePiperidine / Ethanol (Microwave)6-amino-4-aryl-3-phenyl-1,4-dihydropyran[2,3-c]pyrazole-5-carbonitriles researchgate.net

Intermediate in the Synthesis of Pharmaceutical Compounds (e.g., Antidepressants, Taxol Side Chain)

The structural motif of this compound is embedded within several important pharmaceutical agents, where it or its derivatives act as key synthetic intermediates.

Antidepressants: Optically active forms of ethyl 3-hydroxy-3-phenylpropionate (B1262273) are crucial intermediates in the synthesis of antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine. google.comresearchgate.net The synthesis of these drugs often begins with ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate). This keto-ester is enantioselectively reduced to produce the chiral alcohol, (S)-ethyl 3-hydroxy-3-phenylpropionate. researchgate.netgoogle.comgoogleapis.com This bioreduction can be accomplished with high enantiomeric excess using various microorganisms, including Saccharomyces cerevisiae (baker's yeast), Kluyveromyces lactis, and Candida tropicalis. epa.govresearchgate.networldscientific.com The resulting chiral hydroxy ester is then converted through several steps into the final antidepressant drug. google.comgoogleapis.com

Taxol Side Chain: The C-13 side chain of the potent anticancer drug Taxol (paclitaxel) is critical for its biological activity. mdpi.com Derivatives of this compound are employed as reactants for the preparation of this essential side chain. Key intermediates include (2R,3S)-3-Phenylisoserine Ethyl Ester and (2R,3S)-ethyl-3-phenylglycidate. nih.govmdpi.com For instance, (2R,3S)-ethyl-3-phenylglycidate is used to chemoenzymatically synthesize the Taxol side chain, ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate, with high enantioselectivity. mdpi.com

Derivatization for Enhanced Biological Activity

Strategic chemical modifications of the this compound structure are performed to modulate and enhance its biological effects. Structure-activity relationship (SAR) studies guide the synthesis of new derivatives with improved potency and selectivity.

For example, studies on related β-arylpropionic acids have shown that introducing a chloro substituent at the α-position and an aryloxy group on the phenyl ring is crucial for significant hypolipidemic activity. nih.gov Among numerous compounds prepared, ethyl 2-chloro-3-[4-(4-chlorobenzyloxy)phenyl]propionate demonstrated potent activity. nih.gov

In another study focusing on phenylpropanoic acid derivatives for cytotoxic applications, modifications at various points of the molecular scaffold were examined. The results indicated that derivatives with more lipophilic ester groups exhibited the best antiproliferative activity profiles against human solid tumor cell lines. researchgate.net Similarly, research on ethyl cinnamate derivatives, the unsaturated analogs of this compound, revealed that the position and nature of substituents on the phenyl ring significantly influence their acaricidal activity against Psoroptes cuniculi. jst.go.jp For instance, derivatives with a nitro group at the meta-position showed the highest activity, being over eight times more potent than the standard drug ivermectin. jst.go.jp

The table below summarizes findings from SAR studies on related propionate (B1217596) and cinnamate structures.

Base Compound FamilyModificationEffect on Biological ActivityReference
β-Arylpropionic Acidsα-chloro substitution and β-aryloxy groupNecessary for substantial hypolipidemic activity nih.gov
Phenylpropanoic AcidsMore lipophilic ester groupsEnhanced cytotoxic activity against tumor cells researchgate.net
Ethyl Cinnamatesm-NO₂ substitution on phenyl ringSignificant increase in acaricidal activity jst.go.jp
Ethyl Cinnamateso-NO₂ substitution on phenyl ringSignificant increase in acaricidal activity jst.go.jp

Investigating Interaction with Biological Targets

Understanding how this compound and its derivatives interact with biological targets at a molecular level is key to elucidating their mechanism of action. The phenyl group is known to enhance binding affinity to the hydrophobic pockets of enzymes. epa.gov

Kinetic studies provide insight into these interactions. For instance, ethyl-3,4-dephostatin, a derivative of this compound, was found to be a competitive inhibitor of the dual-specificity protein phosphatase 26 (DUSP26). nih.gov This suggests that the inhibitor binds directly to the catalytic site of the enzyme, blocking its function. DUSP26 is a target for cancer therapy, making such inhibitors potentially valuable therapeutic agents. nih.gov

In another example, various pyrazole (B372694) carboxylic acid derivatives synthesized from ethyl benzoylacetate were investigated for their inhibitory effects on human carbonic anhydrase (CA) isozymes I and II. tandfonline.com These studies help to establish a clear relationship between the chemical structure of the derivatives and their ability to inhibit specific enzymes.

Furthermore, SAR studies that identify essential structural features for activity, such as the necessity of an α-chloro substituent for the hypolipidemic effect of β-arylpropionic acids, indirectly point to specific interactions with a biological target that are dependent on that chemical feature. nih.gov

Analytical Methodologies for Characterization and Quantification of Ethyl 3 Phenylpropionate

Spectroscopic Techniques

Spectroscopic methods are fundamental to the structural analysis of ethyl 3-phenylpropionate (B1229125), providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of ethyl 3-phenylpropionate. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule. acs.org

In ¹H NMR spectroscopy, the signals for the hydrogen atoms of the ethyl group and the propionate (B1217596) backbone are readily distinguishable. acs.org The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The spectrum will show distinct peaks for the carbonyl carbon of the ester group, the carbons of the phenyl ring, and the aliphatic carbons of the ethyl and propionate moieties. nih.gov The chemical shift of the quaternary aromatic carbon, which is connected to the propionate chain, is a key indicator of the ester's structure. acs.org The correct assignment of these signals is crucial for confirming the identity of this compound and distinguishing it from its isomers, such as phenyl propionate. acs.org

¹H NMR Spectral Data for this compound (400 MHz, CDCl₃) nih.gov

Assignment Chemical Shift (ppm)
Aromatic Protons7.25
Aromatic Protons7.20
Aromatic Protons7.18
-OCH₂- (quartet)4.10
-CH₂- (phenyl)2.94
-CH₂- (ester)2.60
-CH₃ (triplet)1.21

¹³C NMR Spectral Data for this compound (22.53 MHz, CDCl₃) nih.gov

Chemical Shift (ppm)
172.82
140.62
128.47
128.30
126.23
60.35
35.94
31.01
14.21

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that acts as a molecular fingerprint. spectroinlets.com

The molecular ion peak [M]⁺ for this compound corresponds to its molecular weight of 178.23 g/mol . nih.govthermofisher.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragments include ions resulting from the loss of the ethoxy group (-OCH₂CH₃) or the cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) group. These fragmentation patterns are crucial for distinguishing this compound from other isomers.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. spectroinlets.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. jmchemsci.com

When coupled with a mass spectrometer, the technique is known as GC-MS. spectroinlets.com This powerful combination allows for both the separation of compounds in a mixture and their definitive identification through their mass spectra. spectroinlets.comjmchemsci.com GC-MS is frequently employed in the analysis of complex samples, such as those found in food and beverage products, to identify and quantify flavor and aroma compounds, including this compound. mdpi.com The "salting out effect," achieved by adding salts like sodium chloride, can be used to enhance the release of analytes into the headspace for analysis by GC-MS. mdpi.com

For instance, research on proso millet wine utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to characterize key aroma compounds. mdpi.com In this study, ethyl 3-phenylpropanoate was identified as a contributor to the fruity and sweet notes of the wine. mdpi.com The GC-MS analysis was performed on a DB-5 column, with the mass spectrometer operating in electron impact ionization mode. mdpi.com

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation and quantification of a wide range of compounds, including this compound. austinpublishinggroup.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. biotecha.lt

HPLC methods for the analysis of related compounds, such as ethyl 3-hydroxy-3-phenylpropionate (B1262273), have been developed using reverse-phase columns with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are used in the mobile phase. sielc.comsielc.com

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased speed, and greater sensitivity. austinpublishinggroup.com This is achieved by using columns packed with smaller particles (less than 2 µm), which requires the use of very high pressures. austinpublishinggroup.com The enhanced performance of UPLC allows for faster analysis times and reduced solvent consumption, making it a more cost-effective and efficient technique for high-throughput analysis. austinpublishinggroup.com

Enantiomeric Excess Determination and Chiral Analysis

The analysis of enantiomers, non-superimposable mirror-image isomers, is crucial in many areas of chemistry, particularly in the synthesis of chiral molecules. For compounds like the derivatives of this compound that possess a chiral center, determining the enantiomeric excess (ee), which is a measure of the purity of an enantiomer in a mixture, is of paramount importance.

Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are employed for this purpose. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For example, the enantiomeric excess of ethyl 3-hydroxy-3-phenylpropionate has been determined using chiral GC with a G-TA column. google.com In other studies, chiral HPLC has been the method of choice. rsc.org For instance, the enantiomers of (3R)-ethyl 3-hydroxy-3-phenylbutanoate were separated using a Chiralpak OJ-H column with a heptane:isopropanol mobile phase. rsc.org Similarly, the enantiomers of other related compounds have been resolved using Chiralpack OD-H and Chiralcel OD columns. rsc.org

The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric separation. The retention times of the individual enantiomers are used to calculate the enantiomeric excess of the mixture.

Computational Chemistry and Molecular Modeling of Ethyl 3 Phenylpropionate

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, geometry, and reactivity of molecules. While direct quantum chemical studies on ethyl 3-phenylpropionate (B1229125) are not extensively documented in the provided results, research on its derivatives showcases the utility of these methods.

For instance, DFT calculations have been employed to study the structure of related compounds like ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. iucr.org In such studies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed to understand the molecule's electronic properties. For this derivative, the HOMO was found to be primarily located on the 3-phenyl substituent and the pyrazole (B372694) ring, while the LUMO was centered on the 2-cyano group and the ethyl propanoate chain. iucr.org The energy gap between HOMO and LUMO provides insights into the molecule's reactivity. iucr.org

Furthermore, in a study of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, DFT methods were used to calculate the gas-phase geometry-optimized structure, which was then compared with the experimental molecular structure obtained from crystallography. researchgate.net This comparative approach helps in validating the computational model and understanding the influence of intermolecular forces in the crystalline state. researchgate.net Hirshfeld surface analysis, another computational tool, can be used to quantify intermolecular interactions within the crystal packing, revealing the contributions of different types of contacts, such as H⋯H, H⋯O, and H⋯N interactions. iucr.orgresearchgate.net

These examples on closely related structures demonstrate how quantum chemical calculations can provide detailed structural and electronic information, which is fundamental for understanding the reactivity and interactions of ethyl 3-phenylpropionate itself.

Table 1: Representative Quantum Chemical Calculation Data for a Phenylpropanoate Derivative

ParameterValueDescription
EHOMO-6.59 eVEnergy of the Highest Occupied Molecular Orbital. iucr.org
ELUMO-0.82 eVEnergy of the Lowest Unoccupied Molecular Orbital. iucr.org
Energy Gap (ΔE)5.77 eVDifference between ELUMO and EHOMO, indicating chemical reactivity. iucr.org
Dihedral Angle75.88 (8)°Orientation between the five- and six-membered rings in the crystal structure. iucr.org

Molecular Dynamics (MD) Simulations in Biocatalysis and Enzyme Design

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations have been crucial for understanding their interactions with enzymes, particularly in the field of biocatalysis and enzyme engineering.

One significant application is in the rational design of enzymes to improve their catalytic efficiency and stereoselectivity. For example, MD simulations were used in the development of robust biocatalysts for the preparation of chiral ethyl 3-hydroxy-3-phenylpropionate (B1262273). nih.gov By simulating the enzyme-substrate complex, researchers can identify key amino acid residues that influence the binding and orientation of the substrate, guiding site-directed mutagenesis to create more efficient enzyme variants. nih.govresearchgate.net

MD simulations have also been employed to investigate the conformational dynamics of lipases, which are commonly used in the synthesis of esters like this compound. These simulations can reveal how the flexibility of certain regions of the enzyme, such as the "lid" domain that covers the active site, affects substrate access and enantioselectivity. researchgate.netfrontiersin.org For instance, studies on Candida antarctica lipase (B570770) B (CALB) have used MD simulations to understand how mutations can reduce the flexibility of the active site, thereby increasing the enantioselectivity towards a specific stereoisomer of a substrate at different temperatures. researchgate.netgoogle.com

Furthermore, MD simulations can map the entire pathway of a substrate entering and binding to the active site of an enzyme. In a study of the synthesis of ethyl hydrocinnamate (another name for this compound), extensive MD simulations were used to map the entry pathway of the precursor, cinnamic acid, into the active site of CALB. researchgate.net The simulations revealed a two-step binding mechanism, providing a detailed understanding of the catalytic process at a molecular level. researchgate.net

Table 2: Applications of MD Simulations in the Study of this compound and its Derivatives

ApplicationEnzymeKey Findings
Rational Enzyme DesignAlcohol DehydrogenaseIdentification of key residues for mutagenesis to improve synthesis of chiral ethyl 3-hydroxy-3-phenylpropionate. nih.gov
Conformational DynamicsCandida antarctica Lipase B (CALB)Engineering of enzyme flexibility to increase R-enantioselectivity towards a glutaric acid monoester derivative. researchgate.net
Substrate Entry PathwayCandida antarctica Lipase B (CALB)Elucidation of a two-step binding mechanism for cinnamic acid, a precursor to this compound. researchgate.net

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. Docking studies are widely used to understand the interactions between small molecules like this compound and the active sites of enzymes.

In the context of drug discovery and enzyme inhibition, docking studies can predict the binding mode and affinity of a ligand. For example, derivatives of this compound have been docked into the binding site of acetylcholinesterase (AChE) to understand their potential as inhibitors. mdpi.com These studies can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the enzyme's active site. mdpi.com

Docking studies are also instrumental in explaining the enantioselectivity of enzymes. By docking both enantiomers of a chiral substrate into an enzyme's active site, researchers can analyze the differences in their binding energies and conformations. For instance, molecular docking studies on fluorinated β-amino acid derivatives with Candida antarctica lipase B (CALB) helped to identify specific regions within the enzyme's catalytic cavity that are responsible for the high selectivity in the resolution of these compounds. researchgate.net

The insights gained from docking studies can guide the rational design of more efficient and selective biocatalysts. By understanding the specific interactions that stabilize the transition state of a reaction for one enantiomer over the other, researchers can introduce mutations in the enzyme to enhance these favorable interactions or to create steric hindrances for the undesired enantiomer. laas.fr

Table 3: Examples of Docking Studies Involving Phenylpropanoate Derivatives

LigandProteinPurpose of StudyKey Interactions Identified
diN-Substituted Glycyl-Phenylalanine DerivativesAcetylcholinesterase (AChE)To understand ligand-protein interactions at the atomic level for potential inhibitors. mdpi.comHydrogen bonds with F288; π-π stacking interactions. mdpi.com
Fluorinated β-amino acid enantiomersCandida antarctica Lipase B (CaLB)To analyze the basis of high enantioselectivity in enzymatic resolution. researchgate.netHydrogen bond with Asp134; steric exclusion by Ile189 and Val190. researchgate.net
Chiral moleculesHIV-ProteaseTo study the binding of potential inhibitors to the active site. molaid.comSpecific binding with ASP25. molaid.com

Metabolic and Environmental Fate Studies of Ethyl 3 Phenylpropionate

Microbial Catabolism and Degradation Pathways

The microbial breakdown of phenylpropanoid compounds is a critical component of the natural degradation cycle of these aromatic molecules. psu.edu While specific studies on the complete microbial catabolism of ethyl 3-phenylpropionate (B1229125) are detailed through the degradation of its core structure, 3-phenylpropionic acid (PPA), the initial step is the hydrolysis of the ester bond. This reaction, catalyzed by microbial esterases, yields 3-phenylpropionic acid and ethanol (B145695). The subsequent degradation of PPA has been notably studied in bacteria such as Escherichia coli. psu.eduasm.orgnih.gov

In E. coli, the catabolism of PPA proceeds via a dioxygenolytic pathway. psu.edu This pathway is initiated by the enzyme 3-phenylpropionate dioxygenase, which incorporates both atoms of molecular oxygen into the phenyl ring of PPA. This results in the formation of cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol. psu.edu This intermediate is then oxidized by 3-phenylpropionate-dihydrodiol dehydrogenase to produce 3-(2,3-dihydroxyphenyl)propionate (DHPP). psu.edu

The regulation of this pathway involves the HcaR regulatory protein, which positively regulates the expression of the hca genes responsible for the initial steps of PPA catabolism. nih.govresearchgate.net The expression of these genes is induced by 3-phenylpropionate itself. nih.gov The accumulation of intermediates like 3-(2,3-dihydroxyphenyl)propionate can be used to characterize mutants defective in this catabolic pathway. asm.orgnih.gov

The complete proposed degradation pathway involves several enzymatic steps, as detailed in the table below.

Table 1: Proposed Microbial Degradation Pathway of 3-Phenylpropionic Acid in E. coli

Step Precursor Enzyme Product Reference
1 3-Phenylpropionic Acid (PP) 3-Phenylpropionate Dioxygenase cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol psu.edu
2 cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol 3-Phenylpropionate-dihydrodiol Dehydrogenase 3-(2,3-Dihydroxyphenyl)propionate (DHPP) psu.edu
3 3-(2,3-Dihydroxyphenyl)propanoate 3-Carboxyethylcatechol 2,3-dioxygenase (2Z,4E)-2-Hydroxy-6-oxonona-2,4-diene-1,9-dioate qmul.ac.uk
4 (2Z,4E)-2-Hydroxy-6-oxonona-2,4-diene-1,9-dioate 2-Hydroxy-6-ketononadienedioate Hydrolase 2-Keto-4-pentenoate asm.org
5 2-Keto-4-pentenoate 2-Keto-4-pentenoate Hydratase 4-Hydroxy-2-ketovalerate nih.gov

Enzymatic Degradation in Biological Systems

The primary enzymatic degradation of ethyl 3-phenylpropionate in biological systems is initiated by hydrolysis. As an ester, it is susceptible to breakdown by esterases and other hydrolases, which catalyze the cleavage of the ester bond to form 3-hydroxy-3-phenylpropionic acid and ethanol.

While direct enzymatic studies on this compound are specific, research on analogous compounds provides significant insight. For instance, the enzymatic hydrolysis of a structurally similar secondary ester, ethyl 3-hydroxy-3-phenylpropanoate, has been investigated using various hydrolases. researchgate.net In these studies, enzymes such as Pseudomonas cepacia lipase (B570770) (PCL), pig liver esterase (PLE), and Candida rugosa lipase (CRL) demonstrated the ability to hydrolyze the ester. researchgate.net PCL, in particular, showed effective hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate. researchgate.net Furthermore, microorganisms known for producing a variety of enzymes, such as Saccharomyces cerevisiae (baker's yeast), have been used for the enantioselective reduction of related compounds like ethyl benzoylacetate, highlighting the broad capabilities of microbial enzymes in modifying such substrates.

Following the initial hydrolysis of this compound to 3-phenylpropionic acid, further degradation of the aromatic ring is carried out by a series of enzymes as part of the microbial catabolic pathway. A key enzyme in this subsequent degradation is 3-carboxyethylcatechol 2,3-dioxygenase, an iron-containing protein that catalyzes the ring-opening of 3-(2,3-dihydroxyphenyl)propanoate. qmul.ac.uk This reaction is a critical step in the metabolism of phenylpropanoid compounds. qmul.ac.uk

Table 2: Enzymes Involved in the Degradation of this compound and its Metabolites

Enzyme Class Specific Enzyme Example Substrate Action Reference
Hydrolase Esterase / Lipase This compound Hydrolysis of ester bond
Oxidoreductase 3-Phenylpropionate Dioxygenase 3-Phenylpropionic acid Dioxygenation of the aromatic ring psu.edu

Environmental Impact and Degradation Pathways

The environmental fate of this compound is influenced by its physical and chemical properties. It is characterized as being insoluble in water, which affects its mobility and distribution in aquatic environments. fishersci.com Due to this low water solubility, it is not likely to be mobile in the environment. fishersci.com

Information regarding its persistence suggests that it may persist in the environment. fishersci.com There is currently no specific information available regarding its potential for bioaccumulation. fishersci.com Standard environmental precautions recommend avoiding its release into the environment, preventing entry into sewers, public waters, and groundwater systems. fishersci.comsynerzine.com

The primary degradation pathway in the environment is expected to be through microbial action, as detailed in Section 7.1. Microorganisms in soil and water can hydrolyze the ester to 3-phenylpropionic acid and ethanol, followed by the subsequent degradation of the aromatic ring. Thermal degradation is another possible, though less common, environmental fate. Studies have shown that under high temperatures, this compound can degrade into several other compounds, including ethyl cinnamate (B1238496). rsc.org

Table 3: Environmental Fate Profile of this compound

Parameter Finding Reference
Ecotoxicity Do not flush into surface water or sanitary sewer system. Do not allow material to contaminate ground water system. fishersci.com
Persistence and Degradability May persist based on available information. fishersci.com
Bioaccumulation Potential No information available. fishersci.com

| Mobility in Soil | Is not likely mobile in the environment due to its low water solubility. | fishersci.com |

Applications in Flavor and Fragrance Research Academic Focus

Flavor and Aroma Profile Characterization and Perception Studies

Ethyl 3-phenylpropionate (B1229125) is an ester recognized for its pleasant, complex aroma profile. cymitquimica.com It is generally described as having a sweet and fruity odor, with additional notes that provide depth and character. cymitquimica.comsolubilityofthings.com Detailed sensory evaluations and instrumental analyses have identified a range of descriptors for its scent and taste.

The aroma is often characterized by ethereal, rum-like, fruity, and floral notes. chemicalbook.comchemicalbook.com More specific descriptors include honey, hyacinth, and rose. chemicalbook.com In terms of taste, it is perceived as sweet and fresh-fruity-floral with a honey-like nuance. scribd.com Due to these characteristics, it is a valuable component in creating artificial flavorings and fragrances. solubilityofthings.com

Research into the flavor profiles of complex beverages has highlighted the role of ethyl 3-phenylpropionate. In studies on Chinese baijiu, it was identified as a key aroma compound. rsc.org For instance, in Meilanchun sesame flavor style baijiu, it was one of the odorants with the highest flavor dilution (FD) factor, contributing a "sweet" odor. rsc.orgrsc.org Similarly, in light-flavor baijiu, this compound, along with other esters like ethyl phenylacetate (B1230308) and 2-phenylethyl acetate (B1210297), was found to make a positive contribution to the floral sensory profiles of the spirit. nih.gov In lager beers, it has been positively correlated with the perception of "freshness". mdpi.com

Table 1: Reported Aroma and Flavor Descriptors for this compound

DescriptorTypeSource(s)
SweetAroma / Flavor solubilityofthings.com, rsc.org, scribd.com, researchgate.net
FruityAroma / Flavor chemicalbook.com, solubilityofthings.com, chemicalbook.com, scribd.com, sigmaaldrich.com, researchgate.net
FloralAroma chemicalbook.com, chemicalbook.com
Honey-likeAroma / Flavor chemicalbook.com, scribd.com, researchgate.net
EtherealAroma chemicalbook.com, chemicalbook.com, sigmaaldrich.com
Rum-likeAroma chemicalbook.com, chemicalbook.com
RoseAroma chemicalbook.com
HyacinthAroma chemicalbook.com

Determination of Flavor Thresholds in Complex Matrices

The impact of a flavor compound on a food or beverage is determined not just by its concentration, but also by its flavor threshold, which is the minimum concentration at which it can be detected. The aroma detection threshold for this compound has been reported in the range of 17 to 40 parts per billion (ppb). chemicalbook.comchemicalbook.com

The matrix in which the compound is present significantly influences its perception and detection threshold. A study on lager beer provides a specific example of determining flavor thresholds in a complex medium. tandfonline.comasbcnet.org Using the ASTM E679 standard analysis method, researchers determined the flavor threshold of this compound in a commercial lager beer from Beijing, China. tandfonline.com

Table 2: Reported Flavor Thresholds for this compound

MatrixThreshold ValueMethodSource(s)
General (Aroma)17 - 40 ppbNot specified chemicalbook.com, chemicalbook.com
Lager Beer0.14 mg/LASTM E679 tandfonline.com

Role in Natural Matrices and Essential Oils

This compound is not only a synthetic flavoring but also a naturally occurring volatile compound found in a variety of plants, fruits, and fermented products. solubilityofthings.comchemicalbook.com Its presence contributes to the characteristic aroma and flavor of these natural sources.

It has been reported in fruits such as passion fruit and caja fruit (Spondias lutea L.). chemicalbook.comchemicalbook.com It is also a component of fermented beverages like rum and plum brandy. chemicalbook.comchemicalbook.com Research has identified its presence in apple brandy (Calvados), cashew apples (Anacardium occidentale), durian (Durio zibethinus), and various citrus fruits and grapes. scribd.com The compound has been detected in the essential oils of plants like Artemisia salsoloides and Baccharis dracunculifolia. nih.gov It has also been found in the hydrosol of Piper longum L. (long pepper) fruit, where it was identified as a volatile flavor compound. semanticscholar.org Furthermore, it is a known component of propolis essential oil and Spanish-style green table olive aroma. informahealthcare.com

This natural occurrence is significant as it can play a role in plant-animal interactions, such as attracting pollinators with its pleasant scent. solubilityofthings.com

Table 3: Selected Natural Occurrences of this compound

Source CategorySpecific SourceSource(s)
FruitsPassion Fruit, Caja Fruit, Cashew Apple, Durian, Grapes chemicalbook.com, chemicalbook.com, scribd.com
BeveragesRum, Plum Brandy, Apple Brandy (Calvados), Cashew Apple Wine chemicalbook.com, chemicalbook.com, scribd.com
Plants / Essential OilsAlpinia sessilis (Checkur), Artemisia salsoloides, Baccharis dracunculifolia, Piper longum L., Propolis chemicalbook.com, nih.gov, chemicalbook.com, semanticscholar.org, informahealthcare.com

Biosynthesis and Production of Flavor Compounds

This compound can be produced through both chemical synthesis and biotechnological routes. The increasing demand for natural flavorings has spurred research into biosynthesis methods.

Chemical synthesis is typically achieved via the esterification of 3-phenylpropanoic acid (hydrocinnamic acid) with ethanol (B145695). cymitquimica.comsolubilityofthings.comchemicalbook.com Another method involves the hydrogenation of ethyl cinnamate (B1238496), often in an alcohol solution using a nickel catalyst. chemicalbook.comchemicalbook.comprepchem.com

Biotechnological production, or biosynthesis, offers an alternative that can yield a product labeled as "natural." This often involves using microorganisms or their enzymes as biocatalysts. Yeasts are particularly important in this context. During the fermentation of Pinot Noir wines, Saccharomyces yeast produces this compound, which, along with other esters, influences the characteristic flavor quality of the wine. ethernet.edu.et

Targeted research has focused on using specific enzymes for efficient synthesis. A study demonstrated the successful synthesis of ethyl hydrocinnamate using lipases from the yeast Yarrowia lipolytica. informahealthcare.com In this research, both freeze-dried biomass and a freeze-dried supernatant containing extracellular lipase (B570770) from Yarrowia lipolytica KKP 379 were used as biocatalysts for the esterification of hydrocinnamic acid and ethanol. informahealthcare.com The study found that using 3 grams of the freeze-dried yeast biomass resulted in the completion of ester synthesis within 2 hours, with high conversion rates comparable to those achieved with the commercial enzyme Candida antarctica lipase B (CALB). informahealthcare.com Such enzymatic processes are environmentally friendly alternatives to traditional chemical synthesis. researchgate.net

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.